molecular formula C20H35NO2 B601847 Fingolimod Methyl Impurity CAS No. 162361-47-9

Fingolimod Methyl Impurity

Cat. No.: B601847
CAS No.: 162361-47-9
M. Wt: 321.51
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Biochemical Analysis

Biochemical Properties

Fingolimod Methyl Impurity, like Fingolimod, is likely to interact with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors . This interaction plays a crucial role in the modulation of immune cell trafficking and neuronal function .

Cellular Effects

This compound may exert neuroprotective effects by targeting multiple cellular and molecular processes, such as apoptosis, oxidative stress, neuroinflammation, and autophagy . It also affects synaptic activity and strengthens memory formation . In the hippocampus, it may decrease glutamate levels and increase GABA levels, suggesting a potential role in modulating synaptic transmission and neuronal excitability .

Molecular Mechanism

The active metabolite of Fingolimod, fingolimod-phosphate, acts on S1PRs to bring about an array of pharmacological effects . It’s plausible that this compound might share a similar mechanism of action. It may also inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduce lysophosphatidic acid (LPA) plasma levels, and activate protein phosphatase 2A (PP2A) .

Temporal Effects in Laboratory Settings

While specific studies on this compound are limited, Fingolimod has shown contradictory effects when applied at early disease stages . It’s possible that this compound may exhibit similar temporal effects.

Dosage Effects in Animal Models

In animal models of genetic absence epilepsy, Fingolimod showed transient antiepileptic effects and longer-lasting anti-cognition decline . It’s plausible that this compound might exhibit similar dosage-dependent effects.

Metabolic Pathways

Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate; hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites; and formation of non-polar ceramides . This compound might be involved in similar metabolic pathways.

Subcellular Localization

Fingolimod and its metabolites are known to interact with various cellular components, suggesting that they may localize to multiple subcellular compartments .

Preparation Methods

The preparation of Fingolimod Methyl Impurity involves a multi-step synthetic route starting from m-bromophenylethyl alcohol . The process includes four main steps:

    Initial Reaction: m-bromophenylethyl alcohol undergoes a reaction to form an intermediate compound.

    Intermediate Transformation: The intermediate compound is further reacted under specific conditions to form another intermediate.

    Formation of this compound: The final intermediate undergoes a reaction to form this compound.

    Purification: The impurity is purified to achieve a purity level of more than 98%.

Chemical Reactions Analysis

Fingolimod Methyl Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .

Comparison with Similar Compounds

Fingolimod Methyl Impurity can be compared with other similar impurities observed during the synthesis of Fingolimod, such as:

These impurities are formed through similar synthetic routes and have comparable chemical properties. this compound is unique in its specific formation pathway and the conditions required for its synthesis .

Properties

CAS No.

162361-47-9

Molecular Formula

C20H35NO2

Molecular Weight

321.51

Appearance

Off-white to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-​(methylamino)​-​2-​[2-​(4-​octylphenyl)​ethyl]​-1,​3-​Propanediol; 

Origin of Product

United States

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